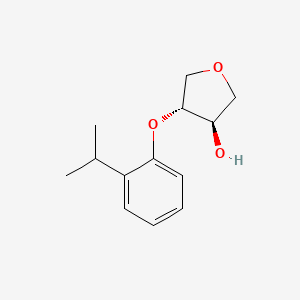
5-(benzyloxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyran derivative with various functional groups attached, including a benzyloxy group, a methoxyphenethyl group, and a carboxamide group . Pyrans are a class of organic compounds that consist of a six-membered ring containing one oxygen atom and five carbon atoms. The benzyloxy group is a benzene ring attached to an oxygen atom, the methoxyphenethyl group is a phenyl ring with a methoxy and an ethyl group attached, and the carboxamide group is a carbonyl (a carbon double-bonded to an oxygen) attached to an amide (a nitrogen atom attached to one or more carbon atoms).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxygen in the pyran ring, the benzyloxy group, the methoxyphenethyl group, and the carboxamide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group might be hydrolyzed to produce a carboxylic acid and an amine. The benzyloxy group might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might make it more soluble in polar solvents. The size and shape of the molecule might influence its boiling point and melting point .Applications De Recherche Scientifique
Synthesis and Structural Insights
Practical Synthesis for Therapeutic Agents : A practical method for synthesizing orally active antagonists, demonstrating a comprehensive approach to constructing complex molecules for potential therapeutic applications. This synthesis emphasizes the utility of such compounds in developing treatments for various conditions, including infectious diseases (Ikemoto et al., 2005).
Novel Anti-inflammatory and Analgesic Agents : The development of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. This research highlights the potential of pyran derivatives in designing new therapeutic agents (Abu‐Hashem et al., 2020).
Potential Therapeutic Applications
Antiallergic and Antianaphylactic Properties : Studies on pyranone derivatives have revealed their efficacy as antiallergic agents, offering insights into their mechanism of action and potential as treatments for allergic reactions (Nohara et al., 1985).
Cytotoxicity and Anticancer Activity : Research into the synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives based on pyran structures has demonstrated their cytotoxic activity against cancer cells, suggesting their potential application in anticancer therapies (Hassan et al., 2014).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it might interact with biological receptors or enzymes. If it’s intended to be a catalyst or a reactant in a chemical reaction, its mechanism of action would depend on the specifics of that reaction .
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-26-19-10-6-5-9-17(19)11-12-23-22(25)20-13-18(24)21(15-28-20)27-14-16-7-3-2-4-8-16/h2-10,13,15H,11-12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIHVBDUZDJELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2750752.png)
![(R)-3-[4-(Trifluoromethyl)phenyl]butyric acid](/img/structure/B2750753.png)
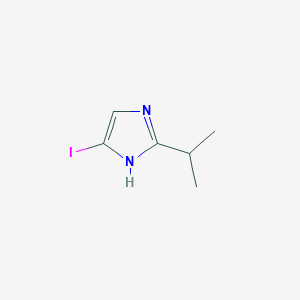
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2750756.png)
![2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2750757.png)
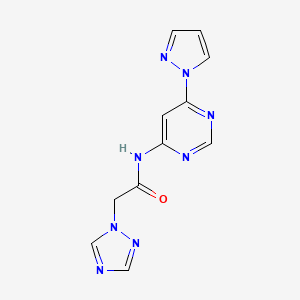
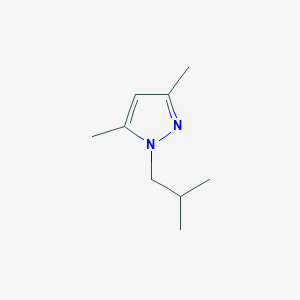
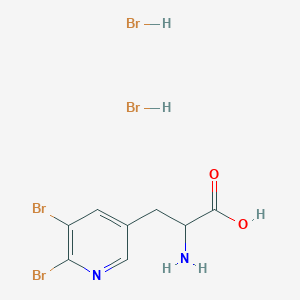

![7-Chloro-6-methyl-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2750767.png)
![4-[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2750770.png)
![N-(4-butylphenyl)-2-(1-oxo-4-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2750772.png)
